Benzofuran, 4,6-dimethoxy-2,3,5-trimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

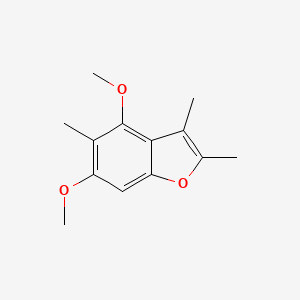

Benzofuran, 4,6-dimethoxy-2,3,5-trimethyl- (C₁₃H₁₆O₃; molecular weight 236.26 g/mol) is a polysubstituted benzofuran derivative featuring methoxy groups at positions 4 and 6, and methyl groups at positions 2, 3, and 5. This compound belongs to a class of heterocyclic aromatic systems with diverse applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2,3,5-trimethylbenzofuran typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trimethoxybenzaldehyde and 2,3,5-trimethylphenol.

Formation of Benzofuran Core: The key step involves the cyclization of the starting materials to form the benzofuran core. This can be achieved through a Friedel-Crafts acylation reaction, where the aldehyde group of 2,4,6-trimethoxybenzaldehyde reacts with the phenol group of 2,3,5-trimethylphenol in the presence of a Lewis acid catalyst such as aluminum chloride.

Methoxylation: The final step involves the introduction of methoxy groups at the 4 and 6 positions of the benzofuran ring. This can be accomplished through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of 4,6-Dimethoxy-2,3,5-trimethylbenzofuran can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2,3,5-trimethylbenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: The methoxy and methyl groups on the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are often used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Benzofuran derivatives, including 4,6-dimethoxy-2,3,5-trimethyl-, have been extensively studied for their antimicrobial properties. Research indicates that modifications at specific positions of the benzofuran nucleus can enhance antibacterial activity against various pathogens.

- Mechanism of Action : The presence of halogens and hydroxyl groups at positions 4, 5, and 6 is crucial for exhibiting significant antibacterial effects. For instance, compounds with substitutions at these positions have shown potent activity against bacteria such as Escherichia coli and Staphylococcus aureus .

- Case Study : A study synthesized several benzofuran derivatives and evaluated their antibacterial efficacy against multiple strains. The results indicated that certain derivatives displayed activity comparable to established antibiotics like norfloxacin .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Recent studies have demonstrated that benzofuran derivatives can inhibit tumor cell proliferation through various mechanisms.

- Cell Proliferation Inhibition : The presence of methoxy groups at specific positions on the benzofuran structure has been linked to increased potency in inhibiting cancer cell growth. For example, a derivative with a trimethoxybenzoyl group showed significant antiproliferative activity with IC50 values indicating effective inhibition .

- Mechanism Insights : Research suggests that these compounds may inhibit tubulin polymerization and disrupt colchicine binding, which are critical processes in cancer cell division .

Pain Relief (Antinociceptive Effects)

Benzofuran derivatives have shown promise in pain management due to their antinociceptive properties.

- Research Findings : A study evaluated the antinociceptive action of a specific derivative (2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxy benzofuran) across multiple pain models in mice. The results indicated that it was significantly more effective than common analgesics like aspirin and acetaminophen .

- Application in Pain Management : This compound's effectiveness in various routes of administration (intraperitoneal, subcutaneous) highlights its potential as a new analgesic agent.

Material Science Applications

Beyond biological applications, benzofuran derivatives are also utilized in material science.

- Polymer Chemistry : Benzofurans are important intermediates in the synthesis of polymers and dyes. Their unique structural properties allow them to be incorporated into various materials for enhanced performance characteristics .

- Dye Industry : The vibrant colors produced by certain benzofuran derivatives make them valuable in dye formulations, contributing to their application in textiles and coatings .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2,3,5-trimethylbenzofuran involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Benzofuran, 4,5,6-Trimethoxy-2,3-Dimethyl- (CAS: 831171-07-4)

- Structure : Methoxy groups at positions 4, 5, 6; methyl groups at 2 and 3.

- Key Differences : The additional methoxy group at position 5 increases electron density on the aromatic ring compared to the target compound. This may enhance nucleophilic aromatic substitution reactivity but reduce solubility due to higher molecular weight (C₁₃H₁₆O₄; MW 236.26 vs. C₁₃H₁₆O₃ for the target) .

- Synthetic Relevance : Similar compounds are synthesized via Vilsmeier reactions or palladium-catalyzed cyclization, as seen in dimethoxybenzimidazoles .

5,6-Dihydro-3,6-Dimethyl-4H-Benzofuran-2-One (CAS: 80417-97-6)

- Structure : A lactone derivative with a partially saturated benzofuran core and methyl groups at positions 3 and 6.

- Key Differences : The lactone ring introduces a ketone oxygen, altering electronic properties and hydrogen-bonding capacity. This compound’s reduced aromaticity may decrease thermal stability compared to the fully aromatic target compound .

2,3-Dihydro-2,2,7-Trimethyl-Benzofuran (CAS: 30590-60-4)

- Structure : A dihydrobenzofuran with geminal methyl groups at position 2 and a methyl group at position 7.

- The geminal methyl groups increase steric hindrance, which could impede interactions in biological systems .

Physicochemical Properties

Key Observations :

- The target compound’s lower oxygen content compared to 4,5,6-trimethoxy-2,3-dimethyl-benzofuran may improve lipid solubility (higher XLogP3), enhancing membrane permeability in biological systems.

- The lactone analog’s reduced molecular weight and hydrogen-bond acceptors suggest higher volatility, aligning with its use in flavor/aroma applications (e.g., menthofuran in ).

NF-κB Inhibition

- highlights that substituent size and position on the benzofuran scaffold critically influence NF-κB inhibitory activity. For example:

Antioxidant Capacity

- Benzofuran-2-one derivatives (e.g., lactones) exhibit antioxidant activity via radical scavenging, as demonstrated by DPPH assays .

- Target vs. Lactone Analogs: The fully aromatic target lacks the lactone’s ketone oxygen, which participates in radical stabilization. This may reduce antioxidant efficacy compared to dihydrobenzofuranones.

Biological Activity

Benzofuran derivatives, including Benzofuran, 4,6-dimethoxy-2,3,5-trimethyl- , have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

Benzofuran is characterized by a fused benzene and furan ring structure. The presence of various substituents significantly influences its biological activity. The specific compound under review features methoxy groups at the 4 and 6 positions and trimethyl groups at the 2, 3, and 5 positions. These modifications are crucial for enhancing its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance:

- Antiproliferative Effects : Compounds derived from benzofuran have shown significant antiproliferative activity against various cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). Notably, derivatives with IC50 values in the low nanomolar range demonstrate superior efficacy compared to standard treatments like combretastatin A-4 .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization and histone deacetylase (HDAC) activity. For example, certain derivatives have been shown to inhibit tubulin polymerization more effectively than traditional chemotherapeutics .

Antimicrobial Activity

Benzofuran derivatives exhibit broad-spectrum antimicrobial properties:

- Bacterial Inhibition : Compounds containing halogens or hydroxyl groups at specific positions (4, 5, and 6) have demonstrated potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, derivatives with trimethoxy substitutions were particularly effective .

- Antifungal and Antiparasitic Properties : Studies indicate that certain benzofuran derivatives also possess antifungal and antiparasitic activities. They have been evaluated for their effectiveness against Candida albicans and various protozoan species .

Anti-inflammatory Activity

Benzofuran compounds have shown promise in mitigating inflammatory responses:

- Mechanistic Insights : The anti-inflammatory effects are believed to stem from the modulation of pro-inflammatory cytokines and inhibition of pathways such as NF-kB. This suggests a potential for developing benzofuran-based therapeutics for chronic inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of benzofuran derivatives:

| Substituent Position | Recommended Groups | Biological Activity |

|---|---|---|

| 4 | Halogens, Hydroxyl | Enhanced Antimicrobial |

| 5 | Nitro | Increased Anticancer |

| 6 | Hydroxyl | Essential for Activity |

The presence of specific functional groups at designated positions on the benzofuran ring has been linked to improved biological efficacy. For instance, hydroxyl groups at position 6 are critical for antibacterial activity .

Case Studies

Several case studies illustrate the efficacy of benzofuran derivatives:

- Anticancer Study : A derivative with a bromine substituent at position 3 showed remarkable cytotoxicity against K562 leukemia cells with an IC50 value of just 0.1 μM .

- Antimicrobial Evaluation : A series of synthesized compounds were screened against multiple bacterial strains, revealing that those with methoxy substitutions exhibited MIC values comparable to established antibiotics like norfloxacin .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4,6-dimethoxy-2,3,5-trimethylbenzofuran?

- Methodological Answer : The Vilsmeier-Haack reaction is a key synthetic route for benzofuran derivatives. For example, 3,5-dimethoxyphenylthiomethyl precursors can undergo formylation under Vilsmeier conditions (POCl₃/DMF) to yield substituted benzofurans . Alternative routes may involve cyclization of phenolic precursors or Friedel-Crafts alkylation. Reaction optimization should consider temperature (e.g., 80–100°C), solvent polarity, and protecting groups for methoxy substituents.

Q. How can the molecular structure of this compound be characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : Methoxy groups (δ ~3.8–4.0 ppm) and methyl substituents (δ ~2.1–2.5 ppm) are identifiable in 1H NMR. Aromatic protons in the benzofuran core appear as singlet(s) due to symmetry (δ ~6.5–7.5 ppm) .

- Mass Spectrometry : Electron ionization (EI-MS) typically shows a molecular ion peak [M]⁺, with fragmentation patterns indicating loss of methoxy (-OCH₃, m/z 15) or methyl groups (-CH₃, m/z 15) .

- IR : Stretching vibrations for C-O (methoxy, ~1250 cm⁻¹) and furan C-O-C (~1010 cm⁻¹) are diagnostic.

Advanced Research Questions

Q. How do electron-donating methoxy groups influence the electronic properties of benzofuran derivatives?

- Methodological Answer : Methoxy groups destabilize the LUMO and stabilize the HOMO via electron donation, increasing the HOMO-LUMO gap. For 4,6-dimethoxy derivatives, this results in a blue-shift in UV-Vis spectra (e.g., ~26 nm shift observed in triazinyl-substituted analogs) . Computational studies (DFT) are recommended to validate experimental spectral data.

Q. How can contradictions between theoretical predictions and experimental spectral data be resolved?

- Methodological Answer : Discrepancies (e.g., unexpected red-shifts from electron-withdrawing groups) may arise from solvent effects, steric hindrance, or non-planar conformations. Use multi-technique validation:

- Compare experimental UV-Vis/fluorescence with TD-DFT calculations.

- Analyze substituent orientation via X-ray crystallography (if crystalline) .

- Reassess solvent polarity in computational models to match experimental conditions .

Q. What analytical methods are suitable for detecting trace amounts of this compound in environmental matrices?

- Methodological Answer :

- Extraction : Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) after sample acidification (pH 2–3) and methanol conditioning .

- Detection : LC-MS/MS with electrospray ionization (ESI⁻) in multiple reaction monitoring (MRM) mode. Use deuterated internal standards (e.g., BP-3-d5) to correct matrix effects .

- Quantification : Calibrate using spiked environmental samples (e.g., wastewater) with recovery rates >80%.

Q. Safety and Toxicity Considerations

Q. What biomarkers or assays are relevant for assessing the toxicity of this benzofuran derivative?

- Methodological Answer : While specific data for 4,6-dimethoxy-2,3,5-trimethylbenzofuran is limited, analogs like 2,3-benzofuran induce hepatic CYP450 enzymes. Recommended assays:

Properties

CAS No. |

831171-05-2 |

|---|---|

Molecular Formula |

C13H16O3 |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

4,6-dimethoxy-2,3,5-trimethyl-1-benzofuran |

InChI |

InChI=1S/C13H16O3/c1-7-9(3)16-11-6-10(14-4)8(2)13(15-5)12(7)11/h6H,1-5H3 |

InChI Key |

OEASDQXKPVVKEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC(=C(C(=C12)OC)C)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.